Enhanced Lipophilicity (LogP) versus Unsubstituted and Monomethylated Analogs
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid exhibits a LogP value of 2.81, which is substantially higher than the LogP of 2.3 for the non‑methylated analog 2-(4-chlorophenoxy)propanoic acid [1] and also exceeds the LogP of 2.61 for the analog lacking the chlorine substituent, 2-(3,5-dimethylphenoxy)propanoic acid . This indicates that the combined 4‑chloro and 3,5‑dimethyl substitution pattern confers greater lipophilicity, influencing both membrane permeability and environmental partitioning.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.81 |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)propanoic acid: 2.3; 2-(3,5-Dimethylphenoxy)propanoic acid: 2.61 |
| Quantified Difference | +0.51 log units vs. 4-chloro analog; +0.20 log units vs. 3,5-dimethyl analog |
| Conditions | Computed/predicted values (ChemSrc, PubChem XLogP3, ACD/LogP) |
Why This Matters
Higher LogP enhances membrane permeability and alters soil adsorption characteristics, which are critical for agrochemical efficacy and environmental persistence.
- [1] ChemSrc. (2024). CAS No. 14234-20-9: 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid. Retrieved from https://m.chemsrc.com/en/baike/82567.html View Source
